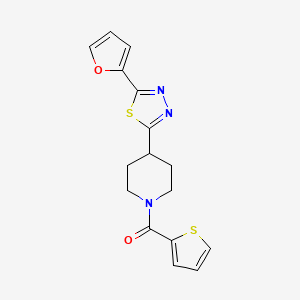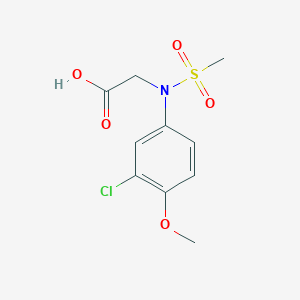
3-(Difluoromethyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine is a chemical compound that has been of interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound is a member of the azetidine family, which is a class of heterocyclic compounds that contains a four-membered ring with at least one nitrogen atom.
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine is not fully understood. However, it has been suggested that its inhibitory activity against enzymes such as PDE5 is due to its ability to bind to the active site of the enzyme and prevent its normal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Difluoromethyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine are still being studied. However, it has been shown to have inhibitory activity against certain enzymes, which suggests that it could have potential therapeutic effects in the treatment of various disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(Difluoromethyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine in lab experiments is its unique properties, such as high thermal stability and solubility. This makes it a promising candidate for use in the development of new materials and drug candidates.
However, one limitation is the difficulty in synthesizing this compound, as it involves several steps and requires specific reaction conditions and purification methods to obtain a high yield and purity of the final product.
Direcciones Futuras
There are several future directions for research on 3-(Difluoromethyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the treatment of disorders related to blood flow regulation.
Another direction is to explore its potential applications in material science, such as in the development of new materials with unique properties.
Finally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of 3-(Difluoromethyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine. This could lead to the development of new drug candidates and materials with improved properties and efficacy.
Métodos De Síntesis
The synthesis of 3-(Difluoromethyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine involves several steps. The first step is the preparation of 3-fluoro-4-methoxyphenylsulfonyl chloride, which is then reacted with difluoromethylamine to obtain 3-(Difluoromethyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine. The reaction conditions and purification methods are crucial to obtaining a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine has been studied for its potential applications in medicinal chemistry. It has been shown to have inhibitory activity against certain enzymes, such as phosphodiesterase 5 (PDE5), which is involved in the regulation of blood flow. This suggests that it could be used as a potential drug candidate for the treatment of erectile dysfunction and other related disorders.
In addition, 3-(Difluoromethyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine has also been studied for its potential applications in material science. It has been shown to have unique properties, such as high thermal stability and solubility, which make it a promising candidate for use in the development of new materials.
Propiedades
IUPAC Name |
3-(difluoromethyl)-1-(3-fluoro-4-methoxyphenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3S/c1-18-10-3-2-8(4-9(10)12)19(16,17)15-5-7(6-15)11(13)14/h2-4,7,11H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMDYXHHJVRQNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)C(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2636880.png)
![N-[(8-Methyl-5-oxaspiro[3.5]nonan-8-yl)methyl]prop-2-enamide](/img/structure/B2636881.png)


![N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide](/img/structure/B2636889.png)
![N-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]prop-2-enamide](/img/structure/B2636893.png)
![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2636896.png)




![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-chlorobenzoate](/img/structure/B2636901.png)

